molecular formula C11H14N2O B14522374 Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- CAS No. 62326-45-8

Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B14522374
CAS No.: 62326-45-8
M. Wt: 190.24 g/mol
InChI Key: BYBKPRZGBFWCCV-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is an organic compound that belongs to the class of heterocyclic amines. It is a derivative of pyrrolidine, which is a five-membered nitrogen-containing ring, and pyridine, a six-membered nitrogen-containing aromatic ring. This compound is known for its significant role in various chemical and biological processes due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- can be synthesized through several methods. One common approach involves the reaction of 2-methyl-3-pyridinecarboxylic acid with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of pyrrolidine derivatives often involves the catalytic hydrogenation of pyrrole or the cyclization of amino alcohols. For example, pyrrolidine can be produced from butanediol and ammonia over a nickel catalyst at elevated temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring acts as an electrophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrrolidines and pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme mechanisms and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- involves its interaction with specific molecular targets. It can bind to nicotinic acetylcholine receptors, modulating their activity. This interaction affects various signaling pathways, leading to physiological and biochemical changes in the body .

Comparison with Similar Compounds

Similar Compounds

    Nicotine: Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is structurally similar to nicotine, which also contains a pyrrolidine and pyridine ring.

    Nornicotine: Another similar compound, nornicotine, lacks the N-methyl group present in nicotine.

Uniqueness

Pyrrolidine, 1-[(2-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in various synthetic pathways makes it valuable in research and industrial applications .

Properties

CAS No.

62326-45-8

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(2-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C11H14N2O/c1-9-10(5-4-6-12-9)11(14)13-7-2-3-8-13/h4-6H,2-3,7-8H2,1H3

InChI Key

BYBKPRZGBFWCCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCCC2

Origin of Product

United States

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